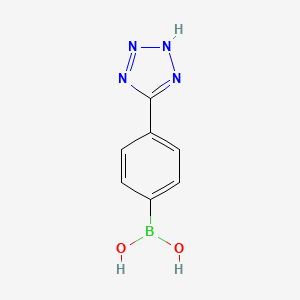
(4-(2H-Tetrazol-5-yl)phenyl)boronic acid
Übersicht
Beschreibung
“(4-(2H-Tetrazol-5-yl)phenyl)boronic acid” is a chemical compound with the molecular formula C7H7BN4O2 . It is used as a reactant for palladium-catalyzed carbon-carbon bond formation (Suzuki-Miyuara reaction) .
Synthesis Analysis
The synthesis of “(4-(2H-Tetrazol-5-yl)phenyl)boronic acid” and its derivatives has been reported in several studies . For instance, it has been used to prepare biaryltetrazole derivatives via Suzuki-Miyaura cross-coupling with aryl and heteroaryl halides .
Molecular Structure Analysis
The molecular structure of “(4-(2H-Tetrazol-5-yl)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group and a tetrazolyl group . The InChI code for this compound is 1S/C7H7BN4O2/c13-8(14)6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4,13-14H, (H,9,10,11,12) .
Chemical Reactions Analysis
“(4-(2H-Tetrazol-5-yl)phenyl)boronic acid” is used as a reactant in the Suzuki-Miyaura reaction, a type of palladium-catalyzed carbon-carbon bond formation .
Physical And Chemical Properties Analysis
“(4-(2H-Tetrazol-5-yl)phenyl)boronic acid” has a molecular weight of 189.97 g/mol . It has three hydrogen bond donors and five hydrogen bond acceptors . The compound is solid at room temperature .
Wissenschaftliche Forschungsanwendungen
1. Fluorescence Probing and Bioimaging
(4-(2H-Tetrazol-5-yl)phenyl)boronic acid has been utilized in the development of a sequential "on-off-on"-type relay fluorescence probe for Fe3+ ions and F- ions. This probe exhibits high selectivity and sensitivity under physiological conditions and can be used for bioimaging in living cells, as demonstrated by its successful application in detecting intracellular Fe3+ and F- in HeLa cells (Selvaraj et al., 2019).
2. Antiproliferative Properties
Research on 1,4-diaryl tetrazol-5-ones, synthesized via N-arylation with aryl boronic acids, including (4-(2H-Tetrazol-5-yl)phenyl)boronic acid, revealed their potential as antiproliferative agents. These compounds have been found effective in inhibiting the proliferation of leukemia and breast cancer cells in vitro (Gundugola et al., 2010).
3. Nanoparticle Modification for Antiviral Applications
Phenylboronic-acid-modified nanoparticles, including those derived from (4-(2H-Tetrazol-5-yl)phenyl)boronic acid, have shown promise as antiviral inhibitors, particularly against the Hepatitis C virus. This application leverages the ability of these modified nanoparticles to interfere with the virus's ability to infect healthy hepatocytes (Khanal et al., 2013).
4. Synthesis of Novel Organic Phosphorescent Materials
Cyclic boron esterification of aryl boronic acids, including (4-(2H-Tetrazol-5-yl)phenyl)boronic acid, has been explored for the creation of organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This process alters molecular structures to achieve unique optical properties, useful in various applications (Zhang et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-(2H-tetrazol-5-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN4O2/c13-8(14)6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4,13-14H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUPJOQUAAVAGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NNN=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674152 | |
| Record name | [4-(2H-Tetrazol-5-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2H-Tetrazol-5-yl)phenyl)boronic acid | |
CAS RN |
179942-55-3 | |
| Record name | [4-(2H-Tetrazol-5-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Tetrazol-5-yl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



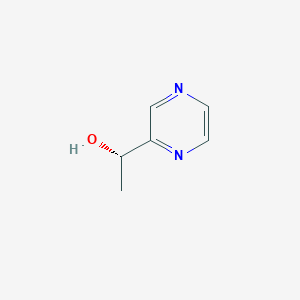
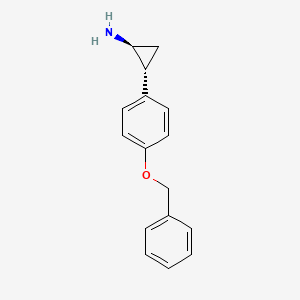
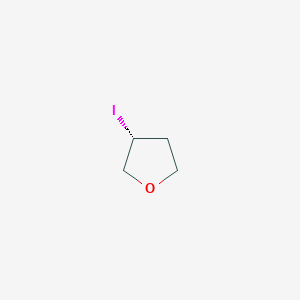
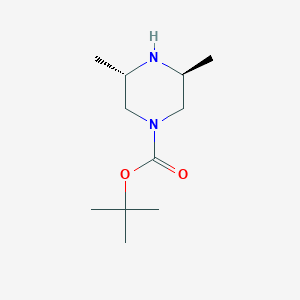
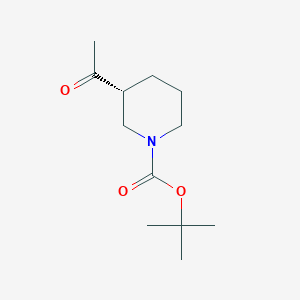
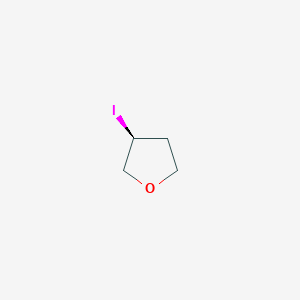
![5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1393046.png)
![(2R)-2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1393047.png)
![(2S)-4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B1393049.png)
![N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1393050.png)
![{2-[(Isoxazol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1393051.png)
![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid](/img/structure/B1393055.png)
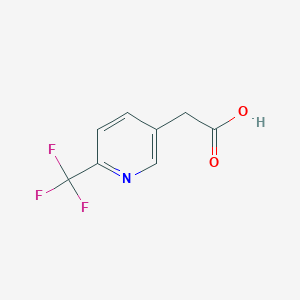
![Ethyl 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzoate](/img/structure/B1393058.png)